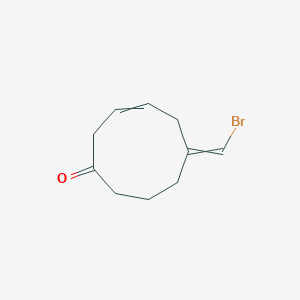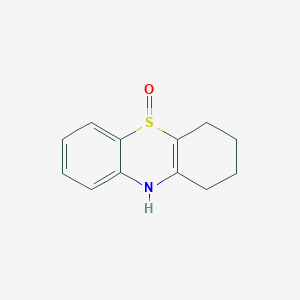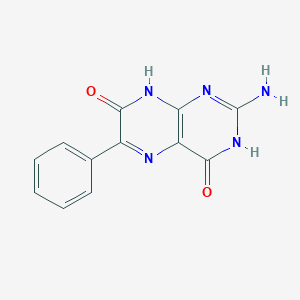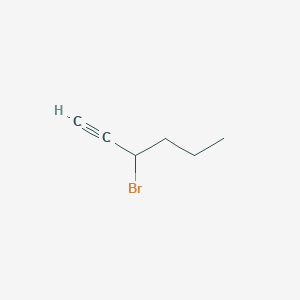
6-(Bromomethylidene)cyclonon-3-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Bromomethylidene)cyclonon-3-en-1-one is a chemical compound characterized by a bromomethylidene group attached to a cyclononene ring
Méthodes De Préparation
The synthesis of 6-(Bromomethylidene)cyclonon-3-en-1-one typically involves the bromination of cyclonon-3-en-1-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Analyse Des Réactions Chimiques
6-(Bromomethylidene)cyclonon-3-en-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding cyclonon-3-en-1-one derivative.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures, depending on the reagents and conditions used.
Common reagents for these reactions include sodium borohydride for reduction, and potassium permanganate or chromium trioxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-(Bromomethylidene)cyclonon-3-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(Bromomethylidene)cyclonon-3-en-1-one involves its interaction with various molecular targets. The bromomethylidene group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved depend on the specific biological context and the targets being studied .
Comparaison Avec Des Composés Similaires
6-(Bromomethylidene)cyclonon-3-en-1-one can be compared with other similar compounds such as:
Cyclonon-3-en-1-one: Lacks the bromomethylidene group, making it less reactive.
Bromocyclononane: Contains a bromine atom but lacks the double bond, resulting in different reactivity.
Cyclonon-3-en-1-ol: Contains a hydroxyl group instead of a bromomethylidene group, leading to different chemical properties.
The uniqueness of this compound lies in its combination of a bromomethylidene group with a cyclononene ring, providing a versatile platform for various chemical reactions and applications.
Propriétés
Numéro CAS |
39768-34-8 |
|---|---|
Formule moléculaire |
C10H13BrO |
Poids moléculaire |
229.11 g/mol |
Nom IUPAC |
6-(bromomethylidene)cyclonon-3-en-1-one |
InChI |
InChI=1S/C10H13BrO/c11-8-9-4-1-2-6-10(12)7-3-5-9/h1-2,8H,3-7H2 |
Clé InChI |
LOWJLGVGKNIRBE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CBr)CC=CCC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)
![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)




![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)




